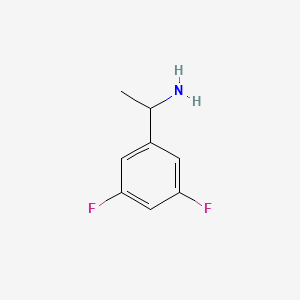

1-(3,5-Difluorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIXPIMMHGCRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382502 | |

| Record name | 1-(3,5-Difluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321318-29-0 | |

| Record name | 3,5-Difluoro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321318-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-1-(3,5-Difluorophenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(3,5-Difluorophenyl)ethanamine from 3',5'-Difluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral amine 1-(3,5-Difluorophenyl)ethanamine, a valuable building block in pharmaceutical development, from 3',5'-difluoroacetophenone. The primary focus is on the reductive amination pathway, a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds. This document provides a comprehensive overview of relevant synthetic strategies, detailed experimental protocols derived from established methodologies for analogous structures, and quantitative data to inform experimental design and optimization.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The difluorophenyl moiety often imparts desirable properties such as enhanced metabolic stability and binding affinity. The synthesis of this amine, particularly in its enantiomerically pure form, is of significant interest. The most direct and widely employed method for this transformation is the reductive amination of the corresponding ketone, 3',5'-difluoroacetophenone.

Reductive amination involves the reaction of a carbonyl compound with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. This one-pot procedure is highly valued for its efficiency and atom economy. Various reducing agents and catalytic systems have been developed to facilitate this reaction, each with its own advantages in terms of selectivity, reactivity, and operational simplicity.

This guide will explore different facets of this synthesis, including common reducing agents, catalytic systems, and methodologies for achieving enantioselectivity, which is often a critical requirement in drug development.

General Reaction Pathway: Reductive Amination

The core transformation involves the reaction of 3',5'-difluoroacetophenone with an ammonia source, followed by reduction. The general pathway is illustrated below.

Caption: General reaction scheme for the reductive amination of 3',5'-difluoroacetophenone.

Methodologies for Reductive Amination

Several established methods for reductive amination can be adapted for the synthesis of this compound. The choice of reagents can significantly impact the reaction's success, yield, and purity of the final product.

Borohydride-Based Reductions

Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are mild and selective reducing agents commonly used for reductive aminations.[1] They are stable in acidic conditions, which are often necessary to catalyze imine formation.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective but toxic due to the potential release of hydrogen cyanide. Reactions are typically run in alcoholic solvents like methanol.[1] Lewis acids such as Ti(iPrO)₄ or ZnCl₂ can be added to enhance reactivity for less reactive substrates.[1]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): A safer alternative to NaBH₃CN, STAB is a common choice for reductive aminations.[1] It is sensitive to water and not highly compatible with methanol, so solvents like dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are preferred.[1]

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the ammonia source and the reducing agent.[2] This method often requires high temperatures. The reaction proceeds through a formyl intermediate which is then hydrolyzed to yield the primary amine.[2]

Catalytic Reductive Amination

Transition metal catalysts can be employed for the reductive amination using hydrogen gas or other hydrogen sources. Catalysts based on cobalt, iron, or ruthenium have been shown to be effective for the reductive amination of acetophenone.[3][4] These methods are often considered "greener" alternatives.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Adapted)

This protocol is based on general procedures for the reductive amination of aldehydes and ketones.[5]

Reagents and Materials:

-

3',5'-Difluoroacetophenone

-

Ammonium acetate (or another ammonia source)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3',5'-difluoroacetophenone (1 equivalent) in DCE (0.2 M) is added ammonium acetate (10 equivalents).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (1.2 equivalents) is added portion-wise.

-

The reaction mixture is stirred at room temperature for 6-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Protocol 2: Leuckart Reaction (Adapted)

This protocol is adapted from an optimized procedure for the reductive amination of acetophenone.[2]

Reagents and Materials:

-

3',5'-Difluoroacetophenone

-

Formamide

-

6 M Hydrochloric acid (HCl)

-

5 M Sodium hydroxide (NaOH)

-

Diethyl ether

-

Distilled water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, 3',5'-difluoroacetophenone (1 equivalent) is mixed with formamide (3.5-5.5 equivalents) and a small amount of distilled water.

-

The mixture is heated in an oil bath at 180-250°C for 6 hours.

-

After cooling to approximately 100°C, 10 mL of 6 M HCl is added, and the mixture is refluxed for 1 hour to hydrolyze the formamide intermediate.

-

After cooling, the mixture is extracted with diethyl ether to remove any unreacted ketone.

-

The aqueous layer is made alkaline by the addition of 5 M NaOH.

-

The product is extracted with diethyl ether (3 portions).

-

The combined ether extracts are dried and the solvent is evaporated to yield this compound.

Enantioselective Synthesis

For pharmaceutical applications, obtaining a single enantiomer of this compound is often crucial.

Organocatalytic Reductive Amination

Chiral phosphoric acids have been successfully used as catalysts for the enantioselective reductive amination of various acetophenones with p-anisidine, using a Hantzsch ester as the hydride source.[6] This approach could potentially be applied to the synthesis of chiral this compound. The reaction typically requires the use of molecular sieves to remove water generated during imine formation.[6]

Biocatalytic Reductive Amination (Transamination)

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[7] Chiral amines can be synthesized with high enantiomeric excess using this method. For a structurally similar compound, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a bienzyme cascade system using an R-ω-transaminase and an alcohol dehydrogenase has been reported to achieve an enantiomeric excess of >99.9%.[7] This enzymatic approach represents a powerful and green method for producing enantiopure this compound.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the reductive amination of acetophenones, which can serve as a baseline for the synthesis of this compound.

| Method | Reducing Agent/Catalyst | Amine Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Borch Reduction | NaBH₃CN | NH₄OAc | Methanol | Room Temp. | Moderate to High | [8] |

| STAB Reduction | NaBH(OAc)₃ | NH₄OAc | DCE/DCM | Room Temp. | Moderate to High | [1][5] |

| Leuckart Reaction | Formamide/HCOOH | Formamide | Neat | 180-250 | 50-80 | [2] |

| Catalytic | Co-Ph@SiO₂(900) | NH₃/H₂ | Aqueous | 140 | >99 (for acetophenone) | [3] |

| Organocatalytic | Chiral Phosphoric Acid | p-Anisidine | Toluene | 40 | 60-87 | [6] |

| Biocatalytic | ω-Transaminase | Isopropylamine | Buffer | 40 | High | [7] |

Experimental Workflow and Logic

The general workflow for the synthesis and purification of this compound via reductive amination is depicted below.

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3',5'-difluoroacetophenone is most effectively achieved through reductive amination. While specific literature detailing this exact transformation is sparse, established methodologies for similar acetophenones provide a robust framework for developing a successful synthetic protocol. The choice of reducing agent, reaction conditions, and, if required, the method for enantioselective synthesis will depend on the specific requirements of the research or development program, including scale, purity, and enantiomeric excess. The protocols and data presented in this guide offer a solid foundation for scientists and professionals in the field to pursue the synthesis of this important pharmaceutical intermediate.

References

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]

- 8. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of (R)-1-(3,5-Difluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(3,5-Difluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry. Its structural motif is of significant interest in the development of novel therapeutic agents due to the influence of the difluorophenyl group on metabolic stability and receptor binding affinity. This technical guide provides a comprehensive overview of the known physical properties of (R)-1-(3,5-Difluorophenyl)ethanamine, detailed experimental protocols for their determination, and a discussion of its role as a precursor in drug development, including a look at relevant biological pathways.

Data Presentation: Physical Properties

The physical properties of (R)-1-(3,5-Difluorophenyl)ethanamine are summarized in the table below. It is important to distinguish between the data for the specific (R)-enantiomer and its racemic mixture, as noted.

| Property | Value | Notes |

| Molecular Formula | C₈H₉F₂N | - |

| Molecular Weight | 157.16 g/mol | - |

| Melting Point | 133-134 °C | Reported for the hydrochloride salt. |

| Boiling Point | 175 °C | Reported for the racemic mixture, (RS)-1-(3,5-difluorophenyl)ethylamine. |

| Density | 1.100 g/cm³ | Reported for the racemic mixture, (RS)-1-(3,5-difluorophenyl)ethylamine. |

| Solubility | Soluble in DMSO | Reported for the hydrochloride salt. General solubility for the free base in common organic solvents is not widely reported but is expected to be good in solvents like methanol, ethanol, and dichloromethane. |

| Appearance | Not specified | Typically a liquid or low-melting solid at room temperature. |

Experimental Protocols

Due to the limited availability of specific experimental protocols for (R)-1-(3,5-Difluorophenyl)ethanamine, the following sections provide detailed, representative methodologies for determining the key physical properties of chiral amines.

Melting Point Determination

The melting point of a solid compound is a key indicator of its purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Ensure the sample is dry and in a fine powdered form. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.[1]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat the block rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.[1]

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid. The micro-capillary method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add a small amount (0.5-1 mL) of the liquid sample to the small test tube.

-

Place a capillary tube, with the sealed end pointing up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the bulb and the sample are immersed in the heating bath of the Thiele tube. The heating oil should be above the level of the sample but below the top of the test tube.

-

Heat the side arm of the Thiele tube gently with a microburner. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[2][3]

Density Determination

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

-

Pycnometer (a small glass flask of a known volume) or a calibrated micropipette

-

Analytical balance

Procedure using a Pycnometer:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and seal it. Wipe any excess liquid from the outside.

-

Record the mass of the pycnometer filled with the sample (m₂).

-

The mass of the liquid is m₂ - m₁.

-

The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.

-

Ensure the temperature of the sample is recorded as density is temperature-dependent.

Procedure using a Micropipette:

-

Place a tared weighing boat on an analytical balance.

-

Using a calibrated micropipette, accurately dispense a known volume (e.g., 100 µL) of the sample onto the weighing boat.

-

Record the mass of the liquid.

-

Calculate the density by dividing the mass by the volume. Repeat the measurement several times for accuracy.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for handling and formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, ethyl acetate)

Procedure:

-

Place a small, measured amount of the sample (e.g., 10 mg) into a series of test tubes.

-

Add a small volume (e.g., 0.5 mL) of a solvent to the first test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a minute.

-

Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent at that concentration.

-

If the compound does not dissolve, it is considered insoluble or sparingly soluble.

-

Repeat the process for each solvent.

-

For amines, solubility in 5% HCl is a key indicator of its basic nature, as it will form a water-soluble ammonium salt.[4]

Role in Drug Development and Signaling Pathways

(R)-1-(3,5-Difluorophenyl)ethanamine is a valuable chiral building block for the synthesis of more complex and biologically active molecules.[5] The phenethylamine scaffold is a common feature in many centrally active drugs. These compounds often target neurotransmitter systems in the brain.

While specific drugs synthesized directly from (R)-1-(3,5-Difluorophenyl)ethanamine are not widely reported in publicly available literature, the broader class of phenylethylamine derivatives are known to interact with various receptors, including adrenergic and dopamine receptors.[6] For instance, many stimulants, antidepressants, and anti-Parkinson's agents are based on the phenethylamine structure.[7]

A common mechanism of action for phenethylamine-derived drugs is the modulation of monoamine neurotransmitter levels (dopamine, norepinephrine, and serotonin) in the synaptic cleft. This can be achieved by inhibiting their reuptake or promoting their release.

Visualizations

Experimental Workflow: Synthesis of a Chiral Amine

The following diagram illustrates a general workflow for the asymmetric synthesis of a chiral amine, a common application for which (R)-1-(3,5-Difluorophenyl)ethanamine would be a target molecule.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of (S)-1-(3,5-Difluorophenyl)ethanamine: A Technical Guide

Introduction

(S)-1-(3,5-Difluorophenyl)ethanamine is a chiral amine of significant interest in pharmaceutical research and development due to its presence as a key structural motif in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation during synthesis and analysis. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (S)-1-(3,5-Difluorophenyl)ethanamine, alongside comprehensive experimental protocols for acquiring such data. This document is intended for researchers, scientists, and drug development professionals requiring a reference for the analytical characterization of this compound.

Chemical Structure

Chemical Formula: C₈H₉F₂N Molecular Weight: 157.16 g/mol CAS Number: 444643-16-7

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for (S)-1-(3,5-Difluorophenyl)ethanamine, the following tables summarize the predicted spectroscopic data. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.00 - 6.80 | m | 3H | Ar-H |

| ~4.20 | q | 1H | CH-NH₂ |

| ~1.80 | br s | 2H | NH₂ |

| ~1.40 | d | 3H | CH₃ |

Predicted in CDCl₃ at 400 MHz. q = quartet, d = doublet, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (dd, J ≈ 245, 15 Hz) | C-F |

| ~148 (t, J ≈ 10 Hz) | C-CH |

| ~110 (dd, J ≈ 25, 5 Hz) | C-H (ortho) |

| ~102 (t, J ≈ 25 Hz) | C-H (para) |

| ~50 | CH-NH₂ |

| ~25 | CH₃ |

Predicted in CDCl₃ at 100 MHz. dd = doublet of doublets, t = triplet

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C aromatic ring stretch |

| 1600 - 1550 | Medium | N-H bend (scissoring) |

| 1300 - 1100 | Strong | C-F stretch |

| 1150 - 1000 | Strong | C-N stretch |

| 850 - 800 | Strong | Aromatic C-H out-of-plane bend |

Predicted as a neat liquid film.

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Assignment |

| 157 | 40 | [M]⁺ (Molecular Ion) |

| 142 | 100 | [M - CH₃]⁺ (Base Peak) |

| 124 | 15 | [M - CH₃ - H₂O]⁺ or [C₇H₄F₂]⁺ |

| 114 | 20 | [C₆H₃F₂N]⁺ |

| 95 | 10 | [C₆H₄F]⁺ |

Predicted via Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Materials:

-

(S)-1-(3,5-Difluorophenyl)ethanamine (approx. 5-10 mg for ¹H, 20-30 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v in CDCl₃)

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in an NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using proton decoupling. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities for all signals.

-

Determine the chemical shifts of all signals in the ¹³C NMR spectrum.

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials:

-

(S)-1-(3,5-Difluorophenyl)ethanamine (1-2 drops)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent and allow it to dry completely.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Materials:

-

(S)-1-(3,5-Difluorophenyl)ethanamine

-

Volatile solvent (e.g., dichloromethane or methanol) for sample dilution.

Procedure:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized in the heated injection port and separated on the GC column. A typical temperature program would start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated by plotting the relative abundance of the ions versus their m/z values.

-

Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

GC-MS Experimental Workflow

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (S)-1-(3,5-Difluorophenyl)ethanamine and detailed protocols for their experimental acquisition. The provided tables and workflows serve as a valuable resource for the analytical characterization of this important chiral building block in a research and development setting. While the presented data is predicted, it offers a strong foundation for the interpretation of experimentally obtained spectra.

An In-Depth Technical Guide on the Preparation of 1-(3,5-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 1-(3,5-difluorophenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical research and development. This document details established methodologies for the synthesis of the parent amine via reductive amination of 3',5'-difluoroacetophenone, followed by its conversion to the hydrochloride salt. Experimental protocols, data presentation, and workflow visualizations are provided to aid researchers in the practical application of these methods.

Introduction

This compound and its hydrochloride salt are valuable building blocks in medicinal chemistry. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, making this intermediate a subject of interest in the synthesis of a wide range of biologically active molecules. This guide outlines two primary methods for the synthesis of the racemic amine: the Leuckart reaction and a titanium-mediated reductive amination. The subsequent conversion to the stable and readily handleable hydrochloride salt is also described in detail.

Synthetic Pathways

The synthesis of this compound hydrochloride is typically achieved in two main stages:

-

Reductive Amination: The conversion of the carbonyl group of 3',5'-difluoroacetophenone to a primary amine.

-

Salt Formation: The reaction of the resulting free amine with hydrochloric acid to form the hydrochloride salt.

The overall synthetic scheme is presented below:

Figure 1: Overall synthetic pathway.

Experimental Protocols

This section details two distinct and effective protocols for the reductive amination of 3',5'-difluoroacetophenone, followed by a standardized procedure for the hydrochloride salt formation.

Method 1: Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formamide or ammonium formate.[1][2] This one-pot procedure is robust and avoids the use of metal hydrides.

3.1.1. Experimental Procedure

A round-bottomed flask equipped with a reflux condenser is charged with 3',5'-difluoroacetophenone, formamide, and water.[1] The mixture is heated with magnetic stirring for several hours at a high temperature.[1] Following the reaction, the mixture is cooled and hydrolyzed with hydrochloric acid to convert the intermediate formamide to the primary amine.[1] An extractive work-up is then performed to isolate the product.

Detailed Protocol:

-

To a round-bottomed flask equipped with an efficient reflux condenser, add 3',5'-difluoroacetophenone (1.0 eq.), formamide (4.5 eq.), and water (2.9 eq.).[1]

-

Heat the mixture with magnetic stirring for 6 hours at an oil-bath temperature of 205°C.[1]

-

Cool the reaction mixture to approximately 100°C and add 6 M hydrochloric acid. Reflux the mixture for 1 hour to hydrolyze the formamide product.[1]

-

After cooling to room temperature, extract the mixture with diethyl ether to remove any unreacted acetophenone.[1]

-

Basify the aqueous layer with a concentrated NaOH solution until a pH of >12 is achieved, keeping the mixture cool in an ice bath.

-

Extract the liberated free amine with diethyl ether or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Method 2: Titanium-Mediated Reductive Amination

This method utilizes titanium(IV) isopropoxide as a Lewis acid and water scavenger to facilitate imine formation, followed by in-situ reduction with sodium borohydride.[3][4] This procedure is generally high-yielding and proceeds under milder conditions than the Leuckart reaction.

3.2.1. Experimental Procedure

A mixture of the ketone, an ammonia source (such as ammonium chloride and triethylamine), and titanium(IV) isopropoxide in an alcoholic solvent is stirred at room temperature to form the imine. Sodium borohydride is then added to reduce the imine to the primary amine.[3][4]

Detailed Protocol:

-

In a capped flask under an inert atmosphere, combine 3',5'-difluoroacetophenone (1.0 eq.), ammonium chloride (2.0 eq.), triethylamine (2.0 eq.), and absolute ethanol.[4]

-

To this stirred suspension, add titanium(IV) isopropoxide (2.0 eq.) and stir the mixture at ambient temperature for 10 hours.[4]

-

Add sodium borohydride (1.5 eq.) portion-wise to the reaction mixture and continue stirring for an additional 7 hours at room temperature.[4]

-

Quench the reaction by pouring it into a 2M aqueous ammonia solution.[4]

-

Filter the resulting inorganic precipitate and wash it with diethyl ether.[3]

-

Separate the organic layer of the filtrate and perform an acid-base extraction:

-

Extract the organic layer with 1 M hydrochloric acid.

-

Wash the acidic aqueous layer with diethyl ether.

-

Basify the aqueous layer to pH >12 with a concentrated NaOH solution.

-

Extract the liberated free amine with diethyl ether or dichloromethane.

-

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Hydrochloride Salt Formation

The crude this compound obtained from either of the above methods can be converted to its hydrochloride salt for improved stability and ease of handling.

3.3.1. Experimental Procedure

The free amine is dissolved in a suitable organic solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt.

Detailed Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M) or concentrated aqueous HCl dropwise with stirring until the solution becomes acidic (test with pH paper).

-

The hydrochloride salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Data Presentation

Table 1: Reagents for Reductive Amination

| Method | Starting Material | Amine Source | Reducing Agent | Catalyst/Additive | Solvent |

| Leuckart Reaction | 3',5'-Difluoroacetophenone | Formamide | Formic Acid (in situ) | Water | Neat |

| Titanium-Mediated | 3',5'-Difluoroacetophenone | Ammonium Chloride/Triethylamine | Sodium Borohydride | Titanium(IV) Isopropoxide | Ethanol |

Table 2: Product Characterization (Predicted/Typical)

| Compound | Molecular Formula | Molecular Weight | Physical Form | Melting Point (°C) |

| This compound | C₈H₉F₂N | 157.16 | Oil | N/A |

| This compound HCl | C₈H₁₀ClF₂N | 193.62 | Crystalline Solid | To be determined |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

Figure 2: Leuckart reaction workflow.

Figure 3: Titanium-mediated reductive amination workflow.

Figure 4: Hydrochloride salt formation workflow.

Purification and Characterization

The final product, this compound hydrochloride, can be further purified by recrystallization if necessary. A common solvent system for the recrystallization of amine hydrochlorides is a mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., diethyl ether, hexane).[5]

The purity and identity of the final compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Melting Point Analysis: To assess purity.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Safety Considerations

-

3',5'-Difluoroacetophenone: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Formamide: Teratogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

-

Titanium(IV) Isopropoxide: Moisture sensitive and flammable. Handle under an inert atmosphere.

-

Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

-

Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

-

Organic Solvents: Flammable and volatile. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide provides detailed methodologies for the preparation of this compound hydrochloride. Both the Leuckart reaction and a titanium-mediated reductive amination offer viable synthetic routes to the parent amine, which can then be readily converted to its hydrochloride salt. The choice of method may depend on the available equipment, scale of the reaction, and desired reaction conditions. The provided experimental protocols and workflows serve as a practical resource for researchers in the synthesis of this important pharmaceutical intermediate.

References

Resolving Racemic 1-(3,5-Difluorophenyl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methods for the resolution of racemic 1-(3,5-difluorophenyl)ethanamine, a crucial chiral building block in pharmaceutical synthesis. The document details three primary resolution strategies: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC). While specific quantitative data for this compound is not extensively published, this guide leverages established protocols for structurally analogous compounds to provide a robust framework for methodological development.

Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution is a widely utilized and industrially scalable method for separating enantiomers. The principle lies in the reaction of a racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1] The desired enantiomer is subsequently liberated from the isolated salt.

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[2] The optimal choice of resolving agent and solvent system is often determined empirically through screening.

Experimental Protocol: Resolution with a Tartaric Acid Derivative

This protocol is adapted from the resolution of a structurally similar amine and provides a strong starting point.[2]

Materials:

-

Racemic this compound

-

(R,R)-Di-p-toluoyl-tartaric acid (or another suitable chiral acid)

-

Methanol (or other suitable solvent for crystallization)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

1 M Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Salt Formation:

-

In a suitable reaction vessel, dissolve racemic this compound (1.0 equivalent) in methanol.

-

In a separate vessel, dissolve (R,R)-di-p-toluoyl-tartaric acid (0.5 - 1.0 equivalent) in methanol, gently heating if necessary.

-

Combine the two solutions and stir.

-

-

Crystallization:

-

Heat the mixture to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt may be beneficial.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a mixture of dichloromethane and 1 M NaOH solution.

-

Stir vigorously until the salt has completely dissolved and partitioned between the two phases.

-

Separate the organic layer.

-

-

Purification:

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by measuring the specific rotation.

-

Data Presentation: Performance of Chiral Resolving Agents for an Analogous Amine

The following table summarizes the performance of two tartaric acid derivatives in the resolution of a structurally similar amine, providing an indication of potential efficacy.[2]

| Chiral Resolving Agent | Molar Ratio (Amine:Agent) | Solvent | Temperature (°C) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |

| (R,R)-4-chlorotartranilic acid | 1 : 0.5 - 0.65 | Water | 10 - 80 | High | >99% |

| (R,R)-di-p-toluoyl-tartaric acid | 1 : 0.5 - 0.65 | Water | 10 - 80 | High | >99% |

Workflow for Classical Resolution

Caption: Workflow for classical resolution of a racemic amine.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method that utilizes enzymes as chiral catalysts. The principle is based on the differential reaction rates of the two enantiomers with the enzyme, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting or unreacted enantiomer. Lipases, particularly Candida antarctica Lipase B (CAL-B), are widely used for the resolution of amines via enantioselective acylation.

Experimental Protocol: Lipase-Catalyzed N-Acylation

This protocol is a general method for the enzymatic resolution of amines and can be optimized for this compound.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Organic solvent (e.g., toluene, methyl tert-butyl ether)

-

Molecular sieves (optional, for anhydrous conditions)

Procedure:

-

Reaction Setup:

-

To a reaction vessel, add racemic this compound (1.0 equivalent) and the organic solvent.

-

Add the acyl donor (1.0 to 1.5 equivalents). If using ethyl acetate, it can also serve as the solvent.

-

Add activated molecular sieves if anhydrous conditions are required.

-

Equilibrate the mixture to the desired reaction temperature (typically 30-50 °C) with stirring.

-

-

Enzymatic Reaction:

-

Add the immobilized CAL-B to the reaction mixture.

-

Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the unreacted amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.

-

-

Work-up and Separation:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The unreacted amine and the N-acylated product can be separated by standard methods such as column chromatography or extraction. For example, the basic amine can be extracted from the neutral amide using an acidic aqueous solution.

-

-

Hydrolysis of the Amide (Optional):

-

The N-acylated product can be hydrolyzed under acidic or basic conditions to recover the other enantiomer of the amine.

-

Data Presentation: Enzymatic Resolution of Amines

The following table provides examples of the enzymatic resolution of different amines, illustrating the high enantioselectivity that can be achieved.

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Substrate (%) | e.e. of Product (%) |

| 1-Phenylethylamine | Novozym 435 | Ethyl methoxyacetate | Toluene | ~50 | >99 | >99 |

| 1-(4-Bromophenyl)ethylamine | Novozym 435 | Ethyl acetate | Toluene | 52 | >99 | 96 |

| 1-(1-Naphthyl)ethylamine | Novozym 435 | Isopropyl acetate | Toluene | 48 | 98 | >99 |

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[1] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and have proven effective for a broad range of chiral compounds, including amines.

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a general approach to developing a chiral HPLC method for the separation of this compound enantiomers.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral column (e.g., Daicel CHIRALPAK® series, Phenomenex Lux® series)

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)

-

Additives (e.g., diethylamine for basic compounds)

Procedure:

-

Column Selection:

-

Based on the structure of this compound (a primary amine with an aromatic ring), polysaccharide-based CSPs are a good starting point.

-

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol. A typical starting composition is 90:10 (v/v).

-

Polar Organic Mode: Screen with acetonitrile/methanol or pure ethanol.

-

For basic analytes like amines, it is often necessary to add a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape and resolution.

-

-

Method Optimization:

-

Solvent Ratio: Adjust the ratio of the strong to weak solvent in the mobile phase to optimize retention time and resolution. Increasing the polar component (e.g., alcohol) will generally decrease retention time.

-

Flow Rate: A typical flow rate for a 4.6 mm ID column is 1.0 mL/min. Lowering the flow rate can sometimes improve resolution.

-

Temperature: Temperature can affect selectivity. Analyze at a controlled temperature (e.g., 25 °C) and investigate the effect of varying the temperature if necessary.

-

-

Analysis:

-

Dissolve a small amount of racemic this compound in the mobile phase.

-

Inject onto the equilibrated chiral column and record the chromatogram.

-

Calculate the resolution factor (Rs) between the two enantiomer peaks. A baseline separation is typically achieved with Rs ≥ 1.5.

-

Data Presentation: Starting Conditions for Chiral HPLC of a Similar Compound

The following table provides starting conditions for the chiral separation of the structurally related compound 3,5-difluorophenylalanine, which can serve as a guide.

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection |

| CHIRALPAK® ZWIX(+) | Methanol/Acetonitrile/Water (49/49/2) + 25mM Acetic Acid + 12.5mM Diethylamine | 0.5 | ELSD |

| CHIRALPAK® ZWIX(+) | Methanol/Water (98/2) + 25mM Acetic Acid | 0.5 | ELSD |

Logical Diagram for Chiral HPLC Method Development

Caption: Logical workflow for chiral HPLC method development.

References

Solubility Profile of 1-(3,5-Difluorophenyl)ethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,5-Difluorophenyl)ethanamine, a fluorinated aromatic amine of interest in pharmaceutical and chemical synthesis. In the absence of specific experimental data in the public domain, this document outlines the predicted solubility in a range of common organic solvents based on its chemical structure and established principles of solubility. Furthermore, it details a standardized experimental protocol for the quantitative determination of its solubility. A logical framework illustrating the key factors influencing the solubility of this compound is also presented to guide formulation and experimental design.

Introduction

This compound is a primary amine containing a difluorinated phenyl ring. Its molecular structure, featuring both a polar amine group capable of hydrogen bonding and a largely non-polar, fluorinated aromatic ring, suggests a nuanced solubility profile across different organic solvents. Understanding this profile is critical for its application in synthetic chemistry, particularly for reaction condition optimization, purification, and formulation in drug development processes. This guide provides a foundational understanding of its likely solubility behavior and the methods to empirically determine it.

Predicted Solubility of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[1] The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are key determining factors. Aliphatic amines are known to be soluble in organic solvents.[2][3] The characteristics of this compound are as follows:

-

Polarity: The molecule possesses a polar amine (-NH2) group, which can act as a hydrogen bond donor and acceptor. The difluorinated phenyl ring has a significant dipole moment due to the electronegative fluorine atoms, contributing to its overall polarity.

-

Hydrogen Bonding: The primary amine group is capable of forming hydrogen bonds, which will favor solubility in protic and polar aprotic solvents.

-

Non-Polar Character: The phenyl ring provides a non-polar, hydrophobic region, which will favor solubility in less polar or non-polar solvents.

Based on these structural features, a qualitative prediction of solubility in various classes of organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Representative Organic Solvents

| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond with the amine group and its overall polarity will lead to strong solute-solvent interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Medium | These solvents can accept hydrogen bonds and have high polarity, facilitating the dissolution of the polar parts of the molecule. The lack of a hydroxyl group might slightly reduce solubility compared to protic solvents. |

| Non-Polar | Toluene, Hexane | Medium to Low | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute via π-π stacking. Solubility is expected to be lower in aliphatic non-polar solvents like hexane, where interactions would be weaker. |

| Chlorinated | Dichloromethane (DCM) | Medium | DCM has a moderate polarity and can interact with the polar and non-polar regions of the molecule, making it a reasonably good solvent. |

Experimental Protocol for Solubility Determination

A common and reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal saturation method . This protocol outlines the key steps for its implementation.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity grade)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.[4]

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached. The system should be visually inspected to confirm that excess solid remains.

-

Sample Collection and Filtration: After equilibration, stop the shaking and allow the solid to settle for at least 30 minutes at the same constant temperature. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute a known volume or mass of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual factors influencing solubility.

Caption: A flowchart of the isothermal saturation method for solubility determination.

References

Commercial Availability and Enantiopure Synthesis of 1-(3,5-Difluorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic methodologies for obtaining enantiopure 1-(3,5-difluorophenyl)ethanamine. This chiral amine is a valuable building block in medicinal chemistry, and access to its enantiomerically pure forms is crucial for the development of stereospecific pharmaceuticals. This document outlines key quantitative data from commercial sources, detailed experimental protocols for chiral resolution, and the strategic importance of this compound in drug discovery.

Commercial Availability and Supplier Specifications

Enantiopure this compound, in both its (R) and (S) forms, as well as the racemic mixture, is commercially available from a variety of suppliers, typically as a hydrochloride salt. While most suppliers guarantee a purity of 95% or higher, the specific enantiomeric excess (ee) is often not publicly disclosed on technical data sheets but is typically available upon request through a Certificate of Analysis (CoA).

Table 1: Commercial Suppliers of Racemic this compound

| Supplier | Product Name | CAS Number | Purity | Notes |

| Various | This compound | 875486-34-3 | ≥95% | Available from multiple chemical suppliers. |

Table 2: Commercial Suppliers of (R)-1-(3,5-Difluorophenyl)ethanamine

| Supplier | Product Name | CAS Number | Purity | Melting Point (°C) |

| American Elements | (R)-1-(3,5-Difluorophenyl)ethanamine | 771465-40-8 | High purity grades available[1] | 133-134[1] |

| Various | (R)-1-(3,5-Difluorophenyl)ethanamine hydrochloride | 875486-33-2 | ≥95% | Commonly available as the HCl salt. |

Table 3: Commercial Suppliers of (S)-1-(3,5-Difluorophenyl)ethanamine

| Supplier | Product Name | CAS Number | Purity | Notes |

| American Elements | (S)-1-(3,5-Difluorophenyl)ethanamine | 444643-16-7 | High purity grades available[2] | CoA available upon request.[2] |

| Various | (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride | Not specified | ≥95% | Commonly available as the HCl salt. |

Methodologies for Enantiomeric Separation and Synthesis

The preparation of enantiopure this compound can be achieved through two primary strategies: the resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Formation

A widely used and industrially scalable method for separating enantiomers is the formation of diastereomeric salts using a chiral resolving agent. This process involves the reaction of the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer of the amine is then liberated from the purified diastereomeric salt by treatment with a base.

This protocol is a representative example based on established methods for resolving chiral amines.

-

Salt Formation:

-

Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

-

Add 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid or a derivative, to the solution.

-

Heat the mixture gently to ensure complete dissolution.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Enantiopure Amine:

-

Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., 1M sodium hydroxide).

-

Stir the mixture vigorously until the salt completely dissolves and the free amine is partitioned into the organic layer.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched free amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess of the resolved amine should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

-

Asymmetric Synthesis via Biocatalysis

Modern synthetic approaches increasingly utilize enzymatic methods for the production of chiral amines due to their high enantioselectivity and mild reaction conditions. A bienzyme cascade system employing an R-ω-transaminase (R-ω-TA) and an alcohol dehydrogenase (ADH) can be used for the asymmetric synthesis of (R)-1-(3,5-difluorophenyl)ethanamine from the corresponding prochiral ketone.

This protocol is adapted from methodologies for the synthesis of similar chiral amines.[3]

-

Reaction Setup:

-

In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., Tris-HCl buffer, pH 9.0).

-

Add the substrate, 3,5-difluoroacetophenone.

-

Add the amino donor, such as isopropylamine (IPA).

-

Introduce the co-expressed R-ω-transaminase and alcohol dehydrogenase enzymes (e.g., as whole-cell catalysts).

-

Include the necessary cofactor for the ADH, such as NADP+.

-

-

Reaction Conditions:

-

Maintain the reaction mixture at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC or GC to determine the conversion of the ketone and the enantiomeric excess of the amine product.

-

-

Work-up and Purification:

-

Once the reaction has reached completion, terminate the reaction by centrifuging to remove the enzyme (if using whole cells).

-

Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography or by forming the hydrochloride salt and recrystallizing.

-

Applications in Drug Discovery and Development

Fluorinated organic compounds are of significant interest in drug discovery.[4] The introduction of fluorine atoms into a molecule can modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Enantiopure chiral amines, like this compound, serve as critical building blocks for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). The stereochemistry of a drug is often paramount to its efficacy and safety, as different enantiomers can exhibit distinct pharmacological activities and metabolic fates.

Logical Workflow for Chiral Amine in Drug Development

Caption: Workflow for the synthesis and application of enantiopure amines in drug discovery.

The use of enantiopure this compound allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound. By incorporating this specific chiral moiety, they can investigate how the spatial arrangement of the difluorophenyl group affects binding to the target receptor or enzyme, ultimately leading to the design of more potent and selective drug candidates.

References

An In-depth Technical Guide to the Synthesis of 1-(3,5-Difluorophenyl)ethanamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3,5-Difluorophenyl)ethanamine, a valuable building block in pharmaceutical and agrochemical research. The primary focus of this document is the reductive amination of 3,5-difluoroacetophenone, with a detailed exploration of the Leuckart reaction as a robust and scalable synthetic route.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, often enhancing metabolic stability and binding affinity. Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. This guide will delve into the practical aspects of synthesizing the title compound, providing detailed experimental protocols and relevant data to aid researchers in their synthetic endeavors.

Synthetic Pathway: Reductive Amination

The core of this synthesis involves the conversion of the ketone, 3,5-difluoroacetophenone, into the corresponding primary amine, this compound. This transformation is efficiently achieved through reductive amination. The overall reaction is depicted below:

Figure 1: General scheme for the reductive amination of 3,5-difluoroacetophenone.

There are several methods to accomplish this transformation, including catalytic hydrogenation and the use of hydride reducing agents. However, the Leuckart reaction and its modifications offer a practical and cost-effective approach, particularly for large-scale synthesis.[1]

The Leuckart Reaction: A Detailed Examination

The Leuckart reaction utilizes ammonium formate or a mixture of formamide and formic acid as both the amine source and the reducing agent.[1][2] The reaction proceeds by the initial formation of an imine or formylimine intermediate from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced by formate or formic acid to the desired amine.[3]

Reaction Parameters and Optimization

Several factors can influence the yield and purity of the final product in a Leuckart reaction. These include the choice of reagents, reaction temperature, and reaction time.

| Parameter | Variation | Typical Range/Value | Expected Outcome |

| Amine Source/Reducing Agent | Ammonium formate | 4-6 molar equivalents | Higher equivalents generally favor higher yields.[3] |

| Formamide & Formic Acid | Formamide as solvent, 1-2 eq. formic acid | Can offer better control and milder conditions. | |

| Temperature | Oil Bath | 160-190 °C | Higher temperatures drive the reaction to completion but can lead to side products.[3] |

| Reaction Time | Heating under reflux | 4-8 hours | Monitored by TLC or GC for disappearance of starting material. |

| Catalyst (optional) | Magnesium chloride, Boric acid | Catalytic amounts | Can sometimes improve yields and reaction rates.[2] |

Table 1: Key Parameters for the Leuckart Reaction of 3,5-Difluoroacetophenone.

Experimental Protocol: Leuckart Synthesis of this compound

This protocol is a representative procedure adapted from established methods for the Leuckart reaction of acetophenones.[3][4]

Materials:

-

3,5-Difluoroacetophenone

-

Ammonium formate

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (pellets or concentrated solution)

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-difluoroacetophenone (1.0 eq.) and ammonium formate (5.0 eq.).

-

Heating: Heat the mixture in an oil bath to 170-180 °C. The mixture will become molten and reaction will commence, often with the evolution of carbon dioxide and water. Maintain this temperature for 6 hours.

-

Work-up - Hydrolysis: After cooling the reaction mixture to room temperature, add a 10% aqueous solution of hydrochloric acid. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate formamide.

-

Extraction (Acid-Base):

-

Cool the acidic solution and transfer it to a separatory funnel. Wash with diethyl ether or dichloromethane to remove any unreacted ketone and non-basic impurities.

-

Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until pH > 12, ensuring the solution remains cool.

-

Extract the liberated amine with three portions of diethyl ether or dichloromethane.

-

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the pure amine.

Figure 2: Experimental workflow for the synthesis of this compound.

Alternative Reductive Amination Protocols

While the Leuckart reaction is effective, other reductive amination methods can also be employed, which may offer milder conditions or different selectivity profiles.

| Method | Reducing Agent | Amine Source | Solvent | Typical Conditions |

| Catalytic Hydrogenation | H₂ gas | Ammonia | Methanol/Ethanol | Palladium on carbon (Pd/C) or Raney Nickel catalyst, elevated pressure and temperature. |

| Borohydride Reduction | Sodium borohydride (NaBH₄) | Ammonium acetate | Methanol | Stepwise addition of NaBH₄ after imine formation. |

| Cyanoborohydride Reduction | Sodium cyanoborohydride (NaBH₃CN) | Ammonia/Ammonium acetate | Methanol | One-pot reaction, pH control is crucial. |

| Triacetoxyborohydride Reduction | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Ammonia/Ammonium acetate | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Mild and selective, tolerates a wide range of functional groups. |

Table 2: Comparison of Alternative Reductive Amination Methods.

Characterization of this compound

The synthesized product should be characterized to confirm its identity and purity. Typical analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed structural information.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretching of the primary amine.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

-

The Leuckart reaction is conducted at high temperatures and may involve the evolution of gases. The reaction should be performed in a well-ventilated fume hood.

-

Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of this compound via the reductive amination of 3,5-difluoroacetophenone is a robust and scalable process. The Leuckart reaction, in particular, offers a practical and economical route for its preparation. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development. Careful optimization of reaction parameters and adherence to safety protocols are essential for achieving high yields and purity.

References

Spectroscopic Profile of (R)-1-(3,5-Difluorophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of (R)-1-(3,5-Difluorophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical development due to its prevalence as a key building block in various active pharmaceutical ingredients. This document outlines the expected spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and analysis.

Core Spectroscopic Data

The following tables summarize the predicted and expected quantitative data for (R)-1-(3,5-Difluorophenyl)ethanamine. The NMR data presented is based on computational predictions and analysis of similar structures, providing a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH(NH₂) | 4.10 - 4.20 | Quartet (q) | ~6.7 |

| Ar-H (C2-H, C6-H) | 6.85 - 6.95 | Multiplet (m) | - |

| Ar-H (C4-H) | 6.70 - 6.80 | Triplet of triplets (tt) | J(H,F) ≈ 9.0, J(H,H) ≈ 2.3 |

| -NH₂ | 1.50 - 2.50 | Broad Singlet (br s) | - |

| -CH₃ | 1.35 - 1.45 | Doublet (d) | ~6.7 |

Solvent: CDCl₃. Reference: TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (ipso-C) | 148.0 - 150.0 (t, J(C,F) ≈ 13 Hz) |

| C3, C5 (-CF) | 161.0 - 163.0 (dd, J(C,F) ≈ 245 Hz, J(C,F) ≈ 14 Hz) |

| C2, C6 | 109.0 - 111.0 (d, J(C,F) ≈ 26 Hz) |

| C4 | 101.0 - 103.0 (t, J(C,F) ≈ 26 Hz) |

| -CH(NH₂) | 50.0 - 52.0 |

| -CH₃ | 24.0 - 26.0 |

Solvent: CDCl₃. Reference: CDCl₃ (δ = 77.16 ppm).

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110.0 to -112.0 | Multiplet (m) |

Reference: CFCl₃ (δ = 0.00 ppm).

Table 4: Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3400 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2970 | Medium |

| N-H Bend (amine) | 1590 - 1650 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1350 | Strong |

Table 5: Expected Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 158.0776 | Molecular ion peak (protonated) |

| [M-CH₃]⁺ | 142.0465 | Loss of a methyl group |

| [C₇H₅F₂]⁺ | 127.0359 | Benzyl fragment with fluorine |

Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-